![molecular formula C7H8N2 B079068 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 10592-27-5](/img/structure/B79068.png)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine is a partially saturated heterocyclic compound featuring a fused pyrrole-pyridine ring system. Its molecular formula is C₇H₈N₂ (derived from the unsaturated parent compound, 1H-pyrrolo[2,3-b]pyridine, C₇H₆N₂, with two additional hydrogens due to saturation at the 2,3-positions). The compound serves as a scaffold for drug discovery, particularly in kinase inhibition and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This method typically employs potassium hydroxide (KOH) as the catalyst and proceeds under moderate to good yields .
Another method involves modifications of the Madelung and Fischer syntheses of indoles. These methods allow for the preparation of various 2-, 3-, and 4-alkyl and aryl-substituted derivatives of 1H-pyrrolo[2,3-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically at the 3-position.
Bromination and Iodination: Halogenation reactions that introduce bromine or iodine atoms into the molecule.
Mannich Reaction: Formation of β-amino carbonyl compounds through the reaction with formaldehyde and amines.
Common Reagents and Conditions
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used reagents.
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Mannich Reaction: Formaldehyde (HCHO) and secondary amines under acidic conditions.
Major Products
The major products formed from these reactions include nitro-substituted, halogen-substituted, and β-amino carbonyl derivatives of this compound .
Scientific Research Applications
Synthesis and Evaluation of CRF-1 Antagonists
A notable study focused on synthesizing novel corticotropin-releasing factor (CRF) antagonists that incorporate the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety. These compounds were evaluated for their ability to modulate stress-related disorders. The research highlighted the importance of this scaffold in developing effective CRF-1 antagonists with potential therapeutic applications in anxiety and depression .
Fibroblast Growth Factor Receptor Inhibitors
Another significant application is the development of fibroblast growth factor receptor (FGFR) inhibitors. A series of derivatives were synthesized and tested for their inhibitory effects on FGFR signaling pathways, which are often dysregulated in cancers. One derivative showed potent activity against FGFR1, 2, and 3 with IC50 values ranging from 7 to 712 nM. This compound also inhibited the proliferation and migration of breast cancer cells in vitro, suggesting its potential as a lead compound for cancer therapy .
Comparative Data Table
The following table summarizes the biological activities and specific applications of various derivatives of this compound:
Future Directions and Potential Research Areas
The ongoing research into this compound suggests several promising avenues:
- Optimization of Derivatives: Further structural modifications could enhance the pharmacological profiles of existing compounds.
- Clinical Trials: More extensive preclinical studies followed by clinical trials are necessary to evaluate the safety and efficacy of these compounds in humans.
- Exploration of New Therapeutic Areas: Investigating the potential of these compounds in treating neurodegenerative diseases or metabolic disorders could yield novel therapeutic options.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
FGFR Inhibition: The compound binds to the fibroblast growth factor receptors, inhibiting their activation and subsequent signaling pathways.
Antileishmanial Activity: The exact mechanism is not fully understood, but it is believed to involve disruption of the parasite’s cellular processes, leading to its death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines replace the pyrrole nitrogen with sulfur, leading to distinct physicochemical and biological properties:
Key Findings :
- Thieno[2,3-b]pyridines require formulation aids (e.g., cyclodextrins) for in vivo administration due to poor solubility, whereas pyrrolo analogs exhibit improved solubility and pharmacokinetics.
- Nitrogen in pyrrolo derivatives enables hydrogen bonding with targets (e.g., FGFR1’s G485 residue), enhancing potency.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
The unsaturated parent compound, 1H-pyrrolo[2,3-b]pyridine, differs in electronic properties and metabolic stability:
Example Derivative :
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8) is a key intermediate for antitumor agents, highlighting the scaffold’s versatility.
Substituted Pyrrolo[2,3-b]pyridines
Substituents at the 3- and 5-positions significantly modulate activity:
Structure-Activity Relationships (SAR)
- 5-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase binding.
- 3-Position : Bulky substituents (e.g., ethynylpyridine) improve selectivity for FGFR1 over other kinases.
- Saturation : 2,3-Dihydro derivatives may reduce off-target effects by limiting π-π stacking.
Solubility and Pharmacokinetics
Biological Activity
Overview
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its fused pyrrole and pyridine ring system. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. Research has highlighted its potential as an inhibitor of various enzymes and receptors, particularly in cancer therapy and infectious disease treatment.
Target Proteins
The primary biological target for derivatives of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating several downstream signaling pathways such as:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
Inhibition of these pathways leads to decreased cell proliferation and increased apoptosis in various cancer cell lines .
Anticancer Activity
Research indicates that this compound derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Derivatives have shown efficacy in inhibiting the proliferation of breast cancer cells and inducing apoptosis through FGFR inhibition .
- Case Study : A study demonstrated that a specific derivative reduced tumor growth in xenograft models by targeting FGFR signaling pathways .
Antileishmanial Efficacy
The compound has also been investigated for its potential as an antileishmanial agent. In vitro studies revealed that certain derivatives significantly inhibited the growth of Leishmania parasites in infected Balb/c mice, demonstrating a reduction in liver and spleen parasite burden .
Additional Pharmacological Properties
Beyond anticancer and antileishmanial effects, this compound derivatives have exhibited:
- Anticonvulsant Activity : Some derivatives have shown promise in seizure models.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented.
- Antimicrobial Activity : Various derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections .
Pharmacokinetics
Pharmacokinetic studies indicate that some derivatives of this compound are stable in both simulated gastric and intestinal fluids, suggesting favorable absorption characteristics for oral administration. The stability profile is critical for evaluating the compound's therapeutic potential .
Research Findings Summary
Biological Activity | Findings |
---|---|
Anticancer | Inhibits FGFRs; reduces breast cancer cell proliferation; induces apoptosis. |
Antileishmanial | Significant reduction in parasite burden in infected animal models. |
Anticonvulsant | Demonstrated efficacy in seizure models. |
Anti-inflammatory | Modulates inflammatory pathways effectively. |
Antimicrobial | Active against various bacterial strains. |
Q & A
Q. What are the most efficient synthetic routes for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, and how can regioselectivity be optimized?
Basic:
The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions, scaffold modifications, and functional group transformations. For example, 3-cyano-4-azido derivatives are synthesized using NaN₃ under acidic conditions at 110°C, followed by purification via column chromatography . Key intermediates like 5-bromo-3-nitro derivatives can be functionalized via Suzuki-Miyaura couplings with boronic acids (e.g., 3-thienylboronic acid) for regioselective aryl substitutions .
Advanced:
Regioselectivity challenges arise during halogenation or nitration. For instance, fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine using Selectfluor® at 70°C yields 3-fluoro-4-chloro derivatives but requires careful temperature control to avoid byproducts . Microwave-assisted reactions and catalyst optimization (e.g., Pd(PPh₃)₄) improve regioselectivity in multi-step syntheses, as seen in the preparation of 5-aryl-3-amino derivatives via hydrogenation and nicotinamide coupling .
Q. How do structural modifications influence the biological activity of this compound derivatives in kinase inhibition?
Basic:
Substituents at the 3- and 5-positions significantly impact kinase inhibition. For example, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives exhibit Janus kinase 3 (JAK3) inhibitory activity (IC₅₀ < 10 nM) when substituted with trifluoromethyl or methoxyphenyl groups . Similarly, 3-thienyl substitutions enhance selectivity for mGluR5 negative allosteric modulation .
Advanced:
Computational modeling and crystallographic studies reveal that substituents at the 5-position (e.g., pyridinyl ethynyl groups) form hydrogen bonds with kinase hinge regions (e.g., FGFR1’s G485 residue), improving potency . However, conflicting SAR data may arise from assay variability; cross-validation using enzyme- and cell-based assays (e.g., BTK inhibition vs. antiproliferative activity in RIN5F cells) is critical .
Q. What methodologies are effective in resolving contradictions in biological activity data across different studies?
Basic:
Discrepancies in IC₅₀ values or efficacy often stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardizing protocols (e.g., using identical cell lines like HEK293 for NF-κB activation studies) and dose-response curve replication can mitigate inconsistencies .
Advanced:
Advanced techniques include:
- Kinetic solubility assays to assess compound stability under physiological conditions .
- Density functional theory (DFT) studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine’s large HOMO-LUMO gap (3.59 eV) suggests high kinetic stability, which may explain its consistent activity across assays .
Q. How can this compound derivatives be evaluated for in vivo efficacy in disease models?
Basic:
In vitro screening using cell-based assays (e.g., RIN5F insulinoma cells for glucose-dependent insulin secretion) precedes in vivo testing. Compounds like 3-imidazol-2-yl derivatives show dose-dependent insulinotropic activity, guiding selection for animal studies .
Advanced:
In vivo models require pharmacokinetic optimization. For example, i.p. administration of antitumor derivatives (e.g., 3f and 1l) in murine xenograft models achieves 58–75% tumor inhibition via cyclin-dependent kinase 1 (CDK1) suppression and survivin downregulation. Synergistic effects with paclitaxel are validated using combination index (CI) calculations .
Q. What advanced analytical techniques are used to characterize this compound derivatives?
Basic:
- ¹H/¹³C NMR and HRMS confirm structural identity and purity .
- X-ray crystallography resolves regiochemistry, as demonstrated for 4-chloro-1H-pyrrolo[2,3-b]pyridine’s covalent bonding patterns .
Advanced:
- Charge density analysis via high-resolution X-ray diffraction identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds) critical for crystal packing and solubility .
- DFT calculations predict electronic properties and guide substituent design for target engagement .
Q. How can researchers design this compound derivatives for selective kinase inhibition?
Basic:
Scaffold-hopping strategies replace core structures of known inhibitors (e.g., replacing thieno[2,3-b]pyridine with pyrrolo[2,3-b]pyridine in JAK3 inhibitors) while retaining key pharmacophores .
Advanced:
Structure-based drug design (SBDD) optimizes interactions with kinase pockets. For FGFR inhibitors, introducing hydrogen bond acceptors at the 5-position enhances binding to G485, while hydrophobic substituents occupy the back pocket . Selectivity over related kinases (e.g., JAK1 vs. JAK3) is achieved by targeting non-conserved residues .
Q. What strategies address the instability of intermediates during synthesis?
Basic:
- Low-temperature reactions (e.g., 0°C for nitro group reductions) prevent decomposition .
- In situ derivatization (e.g., immediate nicotinamide coupling after hydrogenation) stabilizes reactive intermediates .
Advanced:
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYPGZDXUPKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347136 | |
Record name | 2,3-Dihydro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-27-5 | |
Record name | 2,3-Dihydro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.